molecular formula C17H13ClN6O B2665856 1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892743-92-9

1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2665856
CAS No.: 892743-92-9
M. Wt: 352.78
InChI Key: NGELWNLNCXPSAD-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel synthetic compound designed for advanced pharmaceutical and life science research. This complex molecule features a hybrid structure incorporating two privileged heterocyclic scaffolds: a 1,2,4-oxadiazole and a 1,2,3-triazole. These motifs are extensively investigated for their broad and potent biological activities, making this compound a valuable candidate in drug discovery programs. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functional groups, often employed to improve metabolic stability and pharmacokinetic properties of lead compounds . Derivatives of this heterocycle have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, by targeting various enzymes and receptors such as kinase, HDAC, and topoisomerase II . The 1,2,3-triazole moiety, often formed via "click chemistry," is another versatile pharmacophore noted for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets, enhancing binding affinity . The specific arrangement of the 3-chlorophenyl and 2-methylphenyl substituents in this molecule is designed to explore structure-activity relationships and optimize interactions with specific biological targets. Primary Research Applications: - Medicinal Chemistry: Serves as a key intermediate or final scaffold in the design and synthesis of new therapeutic agents. Its structure is relevant for probing new targets in oncology and infectious diseases . - Biochemical Screening: Useful as a probe compound in high-throughput screening assays to identify potential inhibitors of disease-relevant enzymatic pathways. - Structure-Activity Relationship (SAR) Studies: The defined structure allows researchers to systematically modify functional groups to understand their role in biological activity and optimize potency and selectivity. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O/c1-10-5-2-3-8-13(10)16-20-17(25-22-16)14-15(19)24(23-21-14)12-7-4-6-11(18)9-12/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGELWNLNCXPSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed through a [3+2] cycloaddition reaction between azides and alkynes, often catalyzed by copper (CuAAC reaction).

    Coupling Reactions: The final step involves coupling the oxadiazole and triazole intermediates with the appropriate substituted phenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule, such as nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Structure

The compound features a unique structure that combines a triazole ring with an oxadiazole moiety. This structural diversity contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been demonstrated through various assays, including cytotoxicity tests against glioblastoma cell lines. In vitro studies have shown that derivatives of oxadiazoles can inhibit tumor growth by disrupting cellular processes essential for cancer cell survival .
  • Case Study : A study synthesized several oxadiazole derivatives and evaluated their anticancer efficacy against the LN229 glioblastoma cell line. The results indicated that specific compounds led to significant apoptosis and reduced viability of cancer cells .

Antidiabetic Potential

The compound's structural features also suggest potential antidiabetic properties:

  • In Vivo Studies : Research involving genetically modified Drosophila melanogaster models demonstrated that certain derivatives significantly lowered glucose levels, indicating potential for managing diabetes .

Antimicrobial Activity

The presence of both triazole and oxadiazole rings in the compound enhances its antimicrobial properties:

  • Antibacterial and Antifungal Properties : Studies have shown that similar compounds exhibit activity against various bacterial strains and fungi. For example, compounds with oxadiazole moieties were tested against Mycobacterium smegmatis and Candida albicans, showing promising results in inhibiting growth .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the interaction of this compound with biological targets. These studies help predict binding affinities and elucidate the mechanisms by which these compounds exert their biological effects.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of synthesized derivatives have been evaluated to ensure their suitability for further development as therapeutic agents. Most compounds adhered to Lipinski's rule of five, suggesting favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycles Substituents Key Features
Target Compound C₁₇H₁₃ClN₆O 352.78 1,2,3-Triazole + 1,2,4-Oxadiazole 3-Chlorophenyl (triazole), 2-Methylphenyl (oxadiazole) Hybrid structure with balanced lipophilicity
E595-0298 C₁₈H₁₅ClN₆O₂ 382.81 1,2,3-Triazole + 1,2,4-Oxadiazole 5-Chloro-2-methoxyphenyl (triazole), 4-Methylphenyl (oxadiazole) Methoxy group enhances polarity and H-bonding potential
892777-63-8 C₁₆H₁₂ClN₅O₃ 365.75 1,2,3-Triazole + 1,2,4-Oxadiazole 2,5-Dimethoxyphenyl (triazole), 4-Chlorophenyl (oxadiazole) Increased oxygen content improves solubility
324008-97-1 C₁₆H₁₁ClF₃N₃ 337.73 Pyrazole 3-Chlorophenyl (pyrazole), 3-Trifluoromethylphenyl Trifluoromethyl group enhances electronegativity and metabolic stability
400074-91-1 C₁₇H₁₆ClN₃ 297.78 Pyrazole 4-Chlorophenyl (pyrazole), 2-Methylphenyl Pyrazole core reduces ring strain compared to triazole-oxadiazole systems

Electronic Effects

  • In contrast, E595-0298’s methoxy group (electron-donating) may enhance solubility but reduce membrane permeability .
  • The 2-methylphenyl substituent on the oxadiazole ring contributes to lipophilicity, which could improve blood-brain barrier penetration compared to 892777-63-8 ’s polar dimethoxyphenyl group .

Heterocyclic Core Variations

  • highlights that 1,2,4-triazole derivatives exhibit tautomerism, which can modulate biological activity. The target compound’s rigid triazole-oxadiazole framework may limit tautomeric flexibility compared to simpler triazoles .

Biological Activity

The compound 1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C19H17ClN4OC_{19}H_{17}ClN_4O with a molecular weight of approximately 364.82 g/mol. The presence of the chlorophenyl and methylphenyl groups enhances its lipophilicity and may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The oxadiazole scaffold has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) . The incorporation of the triazole moiety may enhance interaction with these targets.
  • Antimicrobial Properties : Compounds containing oxadiazole derivatives have demonstrated significant antibacterial and antifungal activities against various pathogens .

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance:

  • Cytotoxicity : The compound exhibited cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values indicating potent activity .
  • Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways .

Antimicrobial Activity

Research indicates that derivatives similar to this compound possess broad-spectrum antimicrobial properties:

  • Bacterial Inhibition : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Case Studies and Research Findings

Several research articles have reported on the biological activities of compounds related to this compound:

StudyFindings
Deshmukh et al. (2011)Reported antimicrobial activity against various bacterial strains using oxadiazole derivatives.
Murty et al. (2014)Highlighted antitumor properties of similar oxadiazole compounds with notable cytotoxicity against cancer cell lines.
Zhang et al. (2011)Demonstrated binding affinity of oxadiazole derivatives to enzyme active sites, enhancing their therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?

The synthesis of this compound involves multi-step heterocyclic coupling. A general approach includes:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ at 90°C for 3 hours, as described for analogous thiadiazole systems) .
  • Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, using 3-chlorophenyl azide and a pre-synthesized oxadiazole-alkyne intermediate .
  • Purification : Recrystallization from DMSO/water (2:1) or column chromatography for intermediates .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • X-ray crystallography : Used to resolve planar conformations of triazole/oxadiazole rings and substituent orientations. For example, dihedral angles between aryl groups and heterocyclic cores (e.g., 2.3° deviation in similar triazole derivatives) confirm steric interactions .
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., 3-chlorophenyl protons at δ 7.2–7.8 ppm, methylphenyl groups at δ 2.4–2.6 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₁₈H₁₄ClN₆O expected m/z: 385.08) .

Advanced Research Questions

Q. How can reaction yields be optimized during oxadiazole-triazole coupling?

  • Catalyst screening : Use Cu(I) catalysts (e.g., CuBr with TBTA ligand) to enhance CuAAC efficiency (>90% yield reported for analogous triazoles) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Byproduct mitigation : Add molecular sieves to absorb HCl generated during cyclization, minimizing side reactions .

Q. What strategies address contradictory bioactivity data in analogs with similar substituents?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl on phenyl) enhance membrane permeability but may reduce target binding affinity. Compare logP values (e.g., Cl-substituted analogs: logP ~3.5 vs. methyl-substituted: logP ~2.8) to correlate hydrophobicity with activity .
  • Conformational analysis : X-ray data (e.g., planar triazole rings vs. twisted oxadiazoles) reveal steric clashes that impact ligand-receptor interactions .
  • Dose-response profiling : Use IC₅₀ variability assays (e.g., ±10% error margins) to distinguish true activity from assay noise .

Q. How can computational methods resolve structural ambiguities in regiochemistry?

  • DFT calculations : Predict thermodynamic stability of regioisomers (e.g., 1,2,3-triazole vs. 1,2,4-triazole) by comparing Gibbs free energy (ΔG) .
  • Molecular docking : Simulate binding poses with target proteins (e.g., kinases) to identify favored substitution patterns .
  • Vibrational spectroscopy : IR/Raman spectra differentiate tautomers (e.g., 1,2,4-triazol-5-amine vs. 1,2,4-triazol-3-amine) via N-H stretching frequencies (~3400 cm⁻¹ vs. ~3300 cm⁻¹) .

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